Cyrneine A
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Overview
Description
Cyrneine A is a diterpenoid.
Cyrneine A is a natural product found in Sarcodon cyrneus with data available.
Scientific Research Applications
Neurite Outgrowth and Nervous System Research
Cyrneine A, a novel diterpene isolated from the mushroom Sarcodon cyrneus, shows significant potential in nervous system research. Studies have demonstrated that Cyrneine A induces neurite outgrowth in rat pheochromocytoma cells (PC12) in a Rac1-dependent mechanism. This outgrowth was partially blocked by an extracellular signal-regulated kinase (ERK) kinase inhibitor but was not affected by other inhibitors, indicating the specificity of Cyrneine A's mechanism of action. The compound enhances activation of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappaB, which are crucial for neurite extension. This suggests Cyrneine A's potential role in neural regeneration and repair (Obara et al., 2007).
Synthesis and Chemical Studies
The synthesis of Cyrneine A has been a subject of interest due to its complex structure and potential therapeutic applications. Efficient synthesis techniques have been developed, contributing to the accessibility of this compound for further research. These studies focus on creating the 5-6-7-tricyclic core of Cyrneine A, which is essential for its biological activity. The development of these synthetic methods paves the way for further pharmacological studies and potential drug development based on Cyrneine A's structure (Wu et al., 2018).
Neurite Outgrowth-Stimulating Activity
Additional research on Cyrneine A and its derivatives, like cyrneine B, has confirmed their capability to promote neurite outgrowth. These studies use rat pheochromocytoma cells as a model for neuronal differentiation, further underscoring Cyrneine A's potential in neuroscientific research and possible therapeutic applications for neurodegenerative diseases or nerve damage (Marcotullio et al., 2006).
properties
Product Name |
Cyrneine A |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3R,3aR,5aR,6S)-3,6-dihydroxy-3a,5a-dimethyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-17(23)20(4)8-7-19(3)15(18(14)20)6-5-13(11-21)9-16(19)22/h5-6,11-12,16-17,22-23H,7-10H2,1-4H3/t16-,17+,19+,20-/m0/s1 |
InChI Key |
IXBCZHOTZLYJDA-CUDHKJQZSA-N |
Isomeric SMILES |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2([C@@H](C1)O)C)C)O)C=O |
Canonical SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(C(C1)O)C)C)O)C=O |
synonyms |
1,14-dihydroxycyantha-3,5(10),11-triene-12-carbaldehyde cyrneine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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